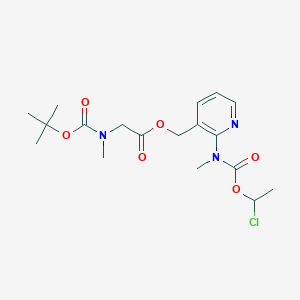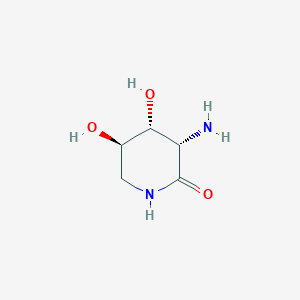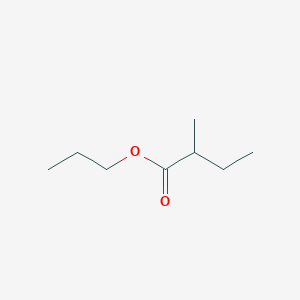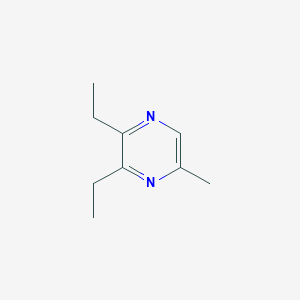
3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid is a compound that has been synthesized and studied for its biological activity. Some of the synthesized compounds exhibited discrete antimicrobial activity, and 3- [ (4-oxo-4,5-dihydro-1,3-thiazol-2-yl) (phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
Synthesis Analysis
The compound was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . The synthesis involves two steps: 1) the synthesis of core building blocks - 3- propanoic acids, 6 - by the reaction of 3- (omega-bromacetyl)coumarins 1 with 3-amino (thioxo)methylcarbamoylpropanoic acid (5); 2) the synthesis of the corresponding 3- propanoic acids amides 9 using 1,1’-carbonyldimidazole as a coupling reagent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound involve the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in refluxing water solution after 2 hours .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Heterocyclic Compound Development
Research into chemically related compounds has highlighted the versatility of certain scaffolds in synthesizing a range of heterocycles, which are crucial in medicinal chemistry. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones is noted for its utility as a building block in the synthesis of various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others (Gomaa & Ali, 2020). This demonstrates the potential for similar applications in the synthesis and functionalization of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid derivatives.
Pharmacological Potential
The pharmacological potential of compounds structurally related to this compound is significant, given their application in producing anti-inflammatory and anticancer agents. For example, cinnamic acid derivatives, including those with structures similar to the thiazolyl-propanoic acid , have been extensively studied for their anticancer potentials (De, Baltas, & Bedos-Belval, 2011). Additionally, certain thiazole derivatives synthesized from similar frameworks have shown promising antioxidant and anti-inflammatory properties (Raut et al., 2020).
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to possess various biological activities such as anti-inflammatory, antipyretic, antiviral, anti-microbial, antifungal, and anticancer properties . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It is known that thiazole derivatives can interact with various cellular targets leading to a range of biological responses .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Some synthesized compounds related to 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid have exhibited discrete antimicrobial activity, and one such compound was found to promote rapeseed growth and to increase seed yield and oil content . This suggests that the compound could have a significant impact at the molecular and cellular level.
Eigenschaften
IUPAC Name |
3-(4-phenyl-1,3-thiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)7-6-11-13-10(8-16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGACYUBSYIFHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)










